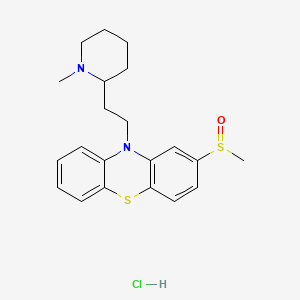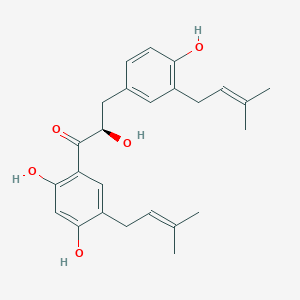
Betaine-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betaine-d11 is a deuterated form of betaine, a naturally occurring compound found in various organisms, including plants, animals, and microorganisms. Betaine is known for its role as an osmolyte and a methyl group donor in metabolic pathways. The deuterated form, this compound, is used in scientific research to study metabolic processes and pathways due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
Betaine-d11 can be synthesized through the deuteration of betaine. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. This process typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange reaction. The reaction conditions often include elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure systems. The final product is purified through various methods, including crystallization and chromatography, to achieve the desired chemical purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Betaine-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betaine aldehyde-d11 and subsequently betaine acid-d11.
Reduction: Reduction of this compound can yield trimethylamine-d9.
Substitution: this compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Betaine aldehyde-d11, betaine acid-d11
Reduction: Trimethylamine-d9
Substitution: Various substituted betaine derivatives depending on the nucleophile used
科学的研究の応用
Betaine-d11 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to study metabolic pathways and chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of betaine in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions such as homocystinuria and cardiovascular diseases.
Industry: Utilized in the development of functional foods and dietary supplements due to its role in methylation and osmoregulation.
作用機序
Betaine-d11 functions primarily as a methyl group donor in metabolic pathways. It donates a methyl group to homocysteine, converting it to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT). This reaction is crucial for maintaining normal levels of homocysteine and methionine in the body. Additionally, this compound acts as an osmoprotectant, helping cells to maintain their volume and function under stress conditions.
類似化合物との比較
Similar Compounds
Choline-d9: Another deuterated compound used in metabolic studies. Like betaine-d11, choline-d9 is involved in methylation reactions and serves as a precursor to betaine.
Trimethylamine N-oxide-d9: A deuterated form of trimethylamine N-oxide, used in studies of cardiovascular health and metabolic pathways.
Uniqueness
This compound is unique due to its dual role as a methyl group donor and an osmoprotectant. This dual functionality makes it valuable in a wide range of research applications, from studying metabolic pathways to developing therapeutic interventions for diseases related to methylation and osmotic stress.
特性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
128.21 g/mol |
IUPAC名 |
2,2-dideuterio-2-[tris(trideuteriomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i1D3,2D3,3D3,4D2 |
InChIキー |
KWIUHFFTVRNATP-BIQBMNTRSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)[O-] |
正規SMILES |
C[N+](C)(C)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


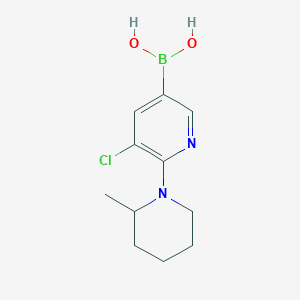
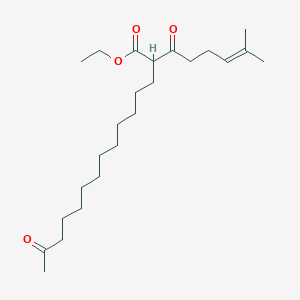

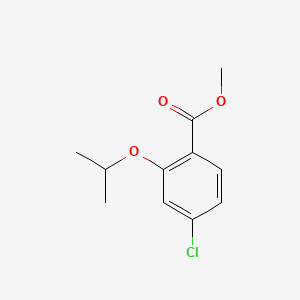



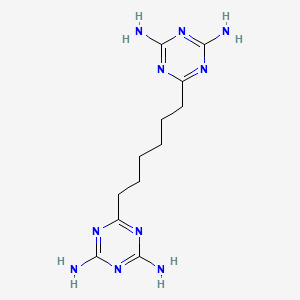
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
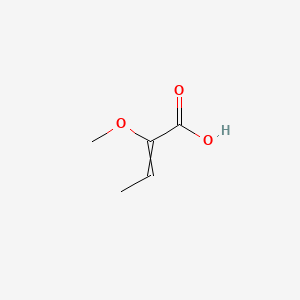
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081748.png)
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
